Ethyl 5-bromo-2-cyano-3-nitrobenzoate
Overview
Description
Ethyl 5-bromo-2-cyano-3-nitrobenzoate is an organic compound with the molecular formula C10H7BrN2O4 It is a derivative of benzoic acid, featuring bromine, cyano, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-cyano-3-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of ethyl 2-cyano-3-nitrobenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of bromine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial. Solvent recovery and recycling are also important to minimize environmental impact and reduce costs.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents include sodium methoxide or potassium thiolate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron powder in acetic acid or catalytic hydrogenation.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Iron powder in acetic acid, room temperature; catalytic hydrogenation using palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Major Products:
Substitution: Ethyl 5-methoxy-2-cyano-3-nitrobenzoate.
Reduction: Ethyl 5-bromo-2-cyano-3-aminobenzoate.
Hydrolysis: 5-Bromo-2-cyano-3-nitrobenzoic acid.
Scientific Research Applications
Ethyl 5-bromo-2-cyano-3-nitrobenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-cyano-3-nitrobenzoate in biological systems is not fully understood. its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of electron-withdrawing groups like cyano and nitro can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 5-bromo-2-cyano-3-nitrobenzoate can be compared with other benzoic acid derivatives:
Ethyl 3-bromo-5-nitrobenzoate: Similar structure but lacks the cyano group, leading to different reactivity and applications.
Ethyl 2-cyano-3-nitrobenzoate: Lacks the bromine atom, affecting its potential for substitution reactions.
Ethyl 5-bromo-2-nitrobenzoate: Lacks the cyano group, which may reduce its utility in certain synthetic applications.
The unique combination of functional groups in this compound makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
ethyl 5-bromo-2-cyano-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-3-6(11)4-9(13(15)16)8(7)5-12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRFBTSTRGWYBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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